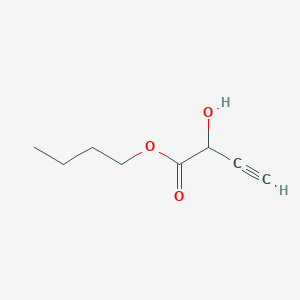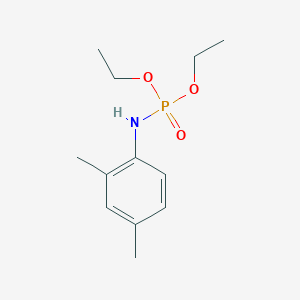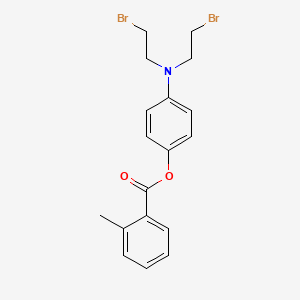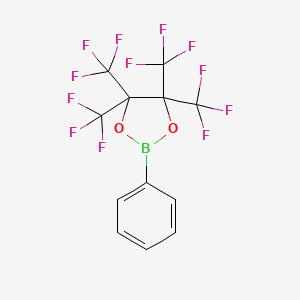![molecular formula C20H24Cl2FN5O6S2 B14698832 2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 31000-08-5](/img/structure/B14698832.png)
2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, diamino, dimethyl, triazinyl, phenoxy, benzenesulfonyl fluoride, and ethanesulfonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the triazinyl intermediate: This step involves the reaction of cyanuric chloride with dimethylamine and ammonia to form 4,6-diamino-2,2-dimethyl-1,3,5-triazine.
Phenoxy substitution: The triazinyl intermediate is then reacted with 2-chloro-4-hydroxybenzyl chloride to form the phenoxy-substituted intermediate.
Sulfonylation: The phenoxy-substituted intermediate undergoes sulfonylation with benzenesulfonyl fluoride to form the final compound.
Addition of ethanesulfonic acid: The final step involves the addition of ethanesulfonic acid to the sulfonylated intermediate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include:
- Continuous flow reactors for efficient and consistent production.
- High-purity reagents to ensure the quality of the final product.
- Advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:
Substitution reactions: Due to the presence of chloro and sulfonyl fluoride groups, it can undergo nucleophilic substitution reactions.
Oxidation and reduction: The compound can participate in redox reactions, particularly involving the triazinyl and phenoxy groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Acids and bases: For hydrolysis reactions.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Oxidized derivatives of the triazinyl and phenoxy groups.
Hydrolysis products: Sulfonic acids and other hydrolyzed derivatives.
Applications De Recherche Scientifique
2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. These interactions can include:
Enzyme inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.
Signal transduction pathways: It can modulate various cellular signaling pathways, affecting cell growth and proliferation.
Molecular binding: The compound can interact with DNA, proteins, and other biomolecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol: Shares the triazinyl and phenoxy groups but lacks the sulfonyl fluoride and ethanesulfonic acid groups.
4,6-Diamino-2,2-dimethyl-1,3,5-triazine: Contains the triazinyl core but lacks the phenoxy, sulfonyl fluoride, and ethanesulfonic acid groups.
Benzenesulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the triazinyl, phenoxy, and ethanesulfonic acid groups.
Uniqueness
2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
31000-08-5 |
|---|---|
Formule moléculaire |
C20H24Cl2FN5O6S2 |
Poids moléculaire |
584.5 g/mol |
Nom IUPAC |
2-chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C18H18Cl2FN5O3S.C2H6O3S/c1-18(2)25-16(22)24-17(23)26(18)11-6-7-14(13(20)8-11)29-9-10-4-3-5-12(19)15(10)30(21,27)28;1-2-6(3,4)5/h3-8H,9H2,1-2H3,(H4,22,23,24,25);2H2,1H3,(H,3,4,5) |
Clé InChI |
DGPSAAZSQVFDST-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=C(C(=CC=C3)Cl)S(=O)(=O)F)Cl)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14698767.png)





![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)

![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)

